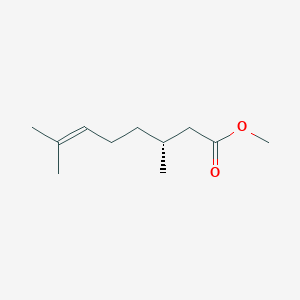

Methyl (r)-citronellate

Description

Theoretical Framework of Molecular Chirality and Stereoisomerism

Molecular chirality is a fundamental concept in chemistry, describing a geometric property of molecules that are non-superimposable on their mirror image. nih.govthegoodscentscompany.com This three-dimensional asymmetry is analogous to the relationship between a left and a right hand. Molecules exhibiting this property are termed "chiral." The non-superimposable mirror images of a chiral molecule are called enantiomers. thegoodscentscompany.com Stereoisomers are compounds with the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. chemsrc.com This broad category includes both enantiomers and diastereomers, the latter being stereoisomers that are not mirror images of each other. chemsrc.com

The primary cause of chirality in many organic molecules is the presence of a stereogenic center, most commonly a carbon atom bonded to four different substituents. nih.gov To unambiguously describe the specific spatial arrangement, or absolute configuration, at a stereogenic center, the Cahn-Ingold-Prelog (CIP) priority rules are used. nih.gov This system assigns a descriptor, either (R) from the Latin rectus for right, or (S) from the Latin sinister for left, to each chiral center based on a priority ranking of the attached groups. nih.gov The analysis of molecular chirality and the identification of stereogenic elements are critical in many areas of science, from drug development to materials science. thegoodscentscompany.comfragranceu.com

Strategic Importance of Enantiomerically Pure Compounds in Modern Chemical Research

The synthesis and use of enantiomerically pure compounds—samples containing a single enantiomer of a chiral molecule—are of paramount strategic importance in modern chemical research. fragranceu.com While enantiomers possess identical physical properties such as boiling point and solubility, their interactions with other chiral entities, particularly biological systems like enzymes and receptors, can be dramatically different. thegoodscentscompany.com This stereoselectivity is crucial in pharmacology, where one enantiomer of a drug may exhibit therapeutic effects while its mirror image could be inactive or, in some well-documented cases, toxic.

The demand for enantiomerically pure compounds extends beyond medicine into agrochemicals, flavors, fragrances, and advanced materials. The ability to produce single-enantiomer products allows for greater specificity, reduced dosage requirements, and the avoidance of potential negative effects from the unwanted enantiomer. Consequently, the development of methods to obtain these compounds through asymmetric synthesis or resolution is a major focus of contemporary organic chemistry. fragranceu.com

The Chiral Pool Approach: Principles and Advantages

The "chiral pool" approach is a powerful strategy in asymmetric synthesis that utilizes readily available, enantiomerically pure natural products as starting materials. Nature provides a vast array of such compounds, including amino acids, sugars, terpenes, and alkaloids. The core principle of this approach is to use the inherent chirality of these natural molecules as a scaffold to build more complex chiral target molecules.

The primary advantage of the chiral pool strategy is that it bypasses the often-complex and costly step of creating chirality from an achiral starting material. By beginning with a molecule that already possesses defined stereogenic centers, the synthetic route can be more efficient and economically viable. This method leverages nature's stereochemical precision to achieve the synthesis of complex, enantiomerically pure products. molbase.com

Methyl (R)-Citronellate: A Prominent Chiral Synthon from Natural Sources

Within the vast chiral pool, terpenes and their derivatives are particularly valuable. This compound is a prominent example of a chiral synthon derived from this class of natural products. tandfonline.com It is a monoterpenoid ester that can be synthesized from naturally occurring (R)-(+)-citronellal, a major component of citronella oil, or from other natural terpenes like (+)-pulegone. molbase.comnih.gov

As a chiral building block, this compound offers a versatile scaffold containing a key stereogenic center at the C3 position with a defined (R) configuration. researchgate.net Its structure features multiple functional groups—an ester and a terminal double bond—that can be selectively manipulated to construct more complex molecular architectures. These characteristics make it an important intermediate in the synthesis of a variety of valuable target molecules, including pheromones and fragrance compounds. molbase.comnaturalproducts.net

Structure

3D Structure

Properties

Molecular Formula |

C11H20O2 |

|---|---|

Molecular Weight |

184.27 g/mol |

IUPAC Name |

methyl (3R)-3,7-dimethyloct-6-enoate |

InChI |

InChI=1S/C11H20O2/c1-9(2)6-5-7-10(3)8-11(12)13-4/h6,10H,5,7-8H2,1-4H3/t10-/m1/s1 |

InChI Key |

ZFLPOPCZMXGUOJ-SNVBAGLBSA-N |

SMILES |

CC(CCC=C(C)C)CC(=O)OC |

Isomeric SMILES |

C[C@H](CCC=C(C)C)CC(=O)OC |

Canonical SMILES |

CC(CCC=C(C)C)CC(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies for Methyl R Citronellate

Chemoenzymatic and Biocatalytic Pathways

The convergence of chemical and biological techniques offers efficient and selective methods for synthesizing chiral compounds. These pathways leverage the inherent selectivity of enzymes and microorganisms to produce enantiomerically pure products like Methyl (R)-citronellate.

Lipase-Catalyzed Esterification and Transesterification Routes

Lipases are widely utilized enzymes in biocatalysis due to their ability to function in organic solvents and their stereoselectivity. protocols.io The synthesis of citronellyl esters through lipase-catalyzed reactions is a well-documented approach. nih.gov These reactions typically involve the direct esterification of citronellic acid with an alcohol or the transesterification of an existing ester.

The synthesis of terpenic esters, such as those derived from citronellol (B86348), has been achieved with high yields using immobilized lipases. nih.gov For instance, the esterification of citronellol with various fatty acids catalyzed by immobilized lipases from Thermomyces lanuginosus (Lipozyme TL IM®) and Candida antarctica (Novozym 435®) has been shown to produce yields between 80-100% within four hours under optimal conditions. nih.gov A study on the lipase-catalyzed acidolysis of phosphatidylcholine with citronellic acid identified Novozym 435 as a highly effective biocatalyst. mdpi.com Optimization of reaction parameters such as solvent, enzyme load, and substrate molar ratio led to a 33% yield of the modified phospholipid, with a 39% incorporation of citronellic acid. mdpi.com

These enzymatic methods highlight a feasible route to this compound, starting from (R)-citronellic acid and methanol (B129727), under mild reaction conditions. The reusability of immobilized enzymes like Novozym 435® further enhances the industrial viability of this methodology. nih.gov

Table 1: Lipase-Catalyzed Synthesis of Citronellyl Esters

| Enzyme | Substrates | Product Type | Yield | Reaction Time | Optimal Temperature | Reference |

|---|---|---|---|---|---|---|

| Novozym 435® | Citronellol & Oleic/Stearic Acid | Citronellyl Alkanoate | 80-100% | 4 hours | 35 °C | nih.gov |

| Lipozyme TL IM® | Citronellol & Oleic/Stearic Acid | Citronellyl Alkanoate | 80-100% | 4 hours | 35 °C | nih.gov |

| Novozym 435 | Egg-yolk Phosphatidylcholine & Citronellic Acid | Citronellic Acid-Phospholipid | 33% | 48 hours | 30 °C | mdpi.com |

Microbial Transformations and Oxidative Degradation Pathways

Microbial biotransformation utilizes whole microbial cells to perform complex chemical reactions. nmb-journal.cominteresjournals.org Various microorganisms are capable of transforming monoterpenes like citronellol through oxidative pathways, which can be harnessed for the synthesis of precursors to this compound. nih.gov

For example, the yeast Hansenula saturnus IFO 0809 can enantioselectively oxidize (RS)-citronellol to produce (S)-citronellic acid. asm.org While this produces the opposite enantiomer, it demonstrates a clear microbial pathway for the oxidation of the alcohol to the corresponding carboxylic acid. Furthermore, certain Pseudomonas species possess metabolic pathways (the Atu and Liu pathways) for the degradation of acyclic terpenes like citronellol. oup.com This catabolism involves the oxidation of citronellol to citronellate, which is then activated as a coenzyme A thioester for further degradation. nih.govoup.com

These natural degradation pathways can be adapted for synthetic purposes. By selecting appropriate microorganisms or genetically engineering them, it is possible to control the transformation process, halting it at the desired intermediate, (R)-citronellic acid, which can then be esterified to yield this compound. The biotransformation of citronellol to (R)-citronellal, a direct precursor to (R)-citronellic acid, has also been demonstrated using engineered E. coli cells, achieving high productivity and enantiomeric purity. researchgate.net

Asymmetric Chemical Synthesis Strategies

Asymmetric synthesis aims to create a chiral product from achiral or racemic starting materials, favoring the formation of one enantiomer over the other. icjs.us This is crucial for producing enantiomerically pure compounds like this compound.

Enantioselective Synthesis from Achiral or Racemic Precursors

When starting with a racemic mixture (an equal mix of both enantiomers) or a non-chiral molecule, specific strategies are required to induce the formation of the desired (R)-enantiomer. libretexts.org

One of the classical and most reliable methods for separating enantiomers is through the formation of diastereomeric salts. This technique involves reacting a racemic mixture of a carboxylic acid, such as (±)-citronellic acid, with a single enantiomer of a chiral base. The resulting products are diastereomers, which have different physical properties (like solubility) and can be separated by conventional methods like fractional crystallization.

A successful resolution of racemic (±)-citronellic acid has been carried out using (–)-cinchonidine, a naturally occurring chiral alkaloid. africaresearchconnects.comresearchgate.net The reaction yields two diastereomeric salts: cinchonidinium-(R)-citronellate and cinchonidinium-(S)-citronellate. The crystal structure of the cinchonidinium-(S)-citronellate salt has been characterized, confirming the efficacy of this separation. africaresearchconnects.comresearchgate.netacs.org After separating the diastereomeric salts, the desired (R)-citronellic acid can be recovered by treatment with an acid, and then esterified with methanol to produce this compound.

Table 2: Resolution of (±)-Citronellic Acid

| Racemic Substrate | Resolving Agent | Diastereomeric Products | Separation Method | Recovered Enantiomer | Reference |

|---|

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct a subsequent chemical reaction to occur with high diastereoselectivity. wikipedia.orgsigmaaldrich.com After the desired stereocenter has been created, the auxiliary is removed, yielding an enantiomerically enriched product. sigmaaldrich.com

This strategy can be applied to the synthesis of (R)-citronellic acid from achiral precursors. A common approach involves the use of oxazolidinone auxiliaries, such as those popularized by David A. Evans. wikipedia.org In a typical sequence, the chiral auxiliary is first acylated. williams.edu The resulting N-acyl oxazolidinone can then be enolized and reacted with an electrophile. The bulky substituent on the chiral auxiliary blocks one face of the enolate, forcing the electrophile to attack from the less hindered side, thus creating a new stereocenter with a predictable configuration. williams.edu

For the synthesis of (R)-citronellic acid, an appropriate N-acyl oxazolidinone could be alkylated with a reagent like 3-methyl-2-butenyl (B1208987) bromide. Following the diastereoselective alkylation, the chiral auxiliary is hydrolytically cleaved to release the enantiomerically pure (R)-citronellic acid, which is then esterified to this compound. williams.edu While specific literature for this exact sequence for citronellic acid is sparse, the methodology is a cornerstone of asymmetric synthesis and is used to prepare a wide range of chiral carboxylic acids. williams.eduresearchgate.net this compound itself has been used as a chiral starting material in syntheses that employ chiral auxiliaries for subsequent steps. researchgate.netsemanticscholar.org

Semisynthesis from Natural Chiral Pool Feedstocks

Semisynthesis leverages the inherent chirality of readily available natural products. For this compound, key starting materials from the chiral pool include (R)-(+)-pulegone, (R)-(+)-citronellal, and (R)-(+)-citronellic acid.

(R)-(+)-Pulegone is a monoterpene ketone found in essential oils like pennyroyal oil. scribd.com Its well-defined stereochemistry makes it an excellent starting material for ensuring high optical purity in the final product. researchgate.net The synthesis involves a retro-Prins-type fragmentation reaction. Treatment of pulegone (B1678340) with a base, followed by oxidative cleavage (historically using methods like ozonolysis or reaction with peracids), opens the cyclohexanone (B45756) ring to form (R)-citronellic acid. researchgate.net This acid is then subjected to standard esterification conditions, typically reacting with methanol in the presence of an acid catalyst, to yield this compound. researchgate.net

(R)-(+)-Citronellal and its corresponding carboxylic acid are themselves valuable chiral building blocks, often sourced from essential oils or produced via the asymmetric catalytic methods described previously.

The conversion of (R)-(+)-citronellal to this compound is a straightforward two-step process. First, the aldehyde group is oxidized to a carboxylic acid to form (R)-(+)-citronellic acid. A variety of oxidation reagents can be used, with the Pinnick oxidation (using sodium chlorite, NaClO₂) being a common and efficient method that selectively oxidizes the aldehyde without affecting the double bond in the molecule. scentree.co Supported gold catalysts using molecular oxygen have also been shown to effectively catalyze this transformation. nih.gov The second step is the esterification of the resulting (R)-(+)-citronellic acid with methanol to produce this compound. scentree.co

Alternatively, if (R)-(+)-citronellic acid is the starting material (often derived from pulegone), it can be directly converted to this compound through Fischer esterification or by using other esterification agents like dimethyl sulfate. mdpi.com

| Starting Material | Key Transformation(s) | Product |

| (R)-(+)-Pulegone | Ring-opening/fragmentation, then esterification | This compound |

| (R)-(+)-Citronellal | Oxidation (e.g., Pinnick), then esterification | This compound |

| (R)-(+)-Citronellic Acid | Esterification | This compound |

Stereochemical Investigations and Control in Methyl R Citronellate Chemistry

Analytical Techniques for Enantiomeric Purity and Absolute Configuration Determination

Ensuring the enantiomeric purity of methyl (R)-citronellate and its derivatives is paramount for their use in stereoselective synthesis. Several analytical methods are routinely used for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral shift reagents (CSRs), is a powerful tool for determining enantiomeric purity. Chiral shift reagents are typically lanthanide complexes that can reversibly bind to the substrate, in this case, this compound. This interaction forms transient diastereomeric complexes that have different NMR spectra. libretexts.org The signals of the enantiomers, which are identical in a non-chiral environment, become resolved, allowing for their quantification. libretexts.orgoup.com For instance, the methyl protons of the ester group in different enantiomers can show distinct chemical shifts in the presence of a CSR. oup.com Chiral aluminum solvating agents (CASAs) have also been developed that can be used in both polar and non-polar deuterated solvents to resolve the peaks of enantiomers by shifting the chemical shifts of protons adjacent to oxygen and nitrogen functions. tcichemicals.com

The effectiveness of this technique relies on the differential interaction between the enantiomers and the chiral reagent, leading to a sufficient separation of their corresponding signals in the NMR spectrum. nih.gov The integration of these separated signals provides a direct measure of the enantiomeric ratio.

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are widely used for the separation and analysis of enantiomers. These methods utilize a chiral stationary phase (CSP) that interacts differently with the enantiomers of a compound. humanjournals.comsigmaaldrich.com

In chiral GC , derivatized cyclodextrins are common stationary phases that can separate a wide range of volatile chiral compounds, including monoterpenes like citronellol (B86348) and its derivatives. gcms.czhplc.sk The separation mechanism involves the formation of transient diastereomeric inclusion complexes between the enantiomers and the cyclodextrin (B1172386) cavity. sigmaaldrich.com The stability of these complexes differs for each enantiomer, leading to different retention times and, thus, separation. For example, β-cyclodextrin-based columns have shown excellent enantiomeric selectivity for monoterpenes. gcms.cz

Chiral HPLC is a versatile technique for separating a broad range of non-volatile compounds. humanjournals.com The direct method of chiral separation on a CSP is often preferred. These stationary phases are designed with chiral selectors that can interact with the enantiomers through various mechanisms, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, resulting in their separation. humanjournals.com

A study on the enantiomeric purity of citronellic acid and related substances demonstrated the utility of both NMR with chiral shift reagents and HPLC for their direct determination. acs.org

Another common strategy for determining enantiomeric purity involves converting the enantiomers into a mixture of diastereomers by reacting them with a chiral derivatizing agent (CDA). mdpi.com Diastereomers have different physical properties and can be separated and quantified using standard, non-chiral chromatographic techniques like GC or HPLC. rsc.orghumanjournals.com

A classic example is the use of Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride) to form diastereomeric esters. rsc.org The resulting diastereomers can often be separated by GC, and their relative abundance reflects the original enantiomeric composition of the alcohol. rsc.org Similarly, chiral primary amines can be condensed with (S)-citronellal to form diastereomeric imines, which can be analyzed by NMR without the need for purification. mdpi.com The success of this method hinges on the reaction proceeding to completion and the ability to accurately resolve and quantify the resulting diastereomers. mdpi.com

X-ray crystallography provides an unambiguous determination of the absolute configuration of a chiral molecule. nih.gov For molecules like this compound, which are liquids at room temperature, this technique is applied to a crystalline derivative. A common approach is to form a salt with a chiral resolving agent, leading to the formation of diastereomeric salts. mdpi.com These diastereomeric salts can often be separated by fractional crystallization. ucl.ac.uk

Once a suitable single crystal of a diastereomeric salt is obtained, X-ray diffraction analysis can determine its three-dimensional structure, thereby establishing the absolute configuration of the original molecule. nih.govmdpi.com For example, the crystal structure of a cinchonidinium-(S)-citronellate diastereomeric salt has been determined using X-ray diffraction. researchgate.net This method is considered the gold standard for absolute configuration determination, although it requires the formation of high-quality crystals. nih.gov

Diastereoselectivity in Reactions Involving the this compound Moiety

The chiral center in this compound can influence the stereochemical outcome of reactions at other positions in the molecule, a phenomenon known as diastereoselectivity. This is a crucial aspect of its use in asymmetric synthesis, where the goal is to create new stereocenters with a high degree of control.

For instance, the 1,4-addition of various nucleophiles to derivatives of this compound has been shown to proceed with high diastereoselectivity, ranging from 6:1 to over 20:1. colab.ws This indicates that the existing stereocenter effectively directs the approach of the incoming nucleophile to one face of the molecule over the other.

This compound is a valuable starting material for the synthesis of various natural products, including insect pheromones. rsc.orgresearchgate.net In these syntheses, the stereochemistry of the final product is often dictated by the stereocenter of the starting material. For example, it has been used in the synthesis of a sex pheromone component where a bromolactonization reaction was a key step. researchgate.net The inherent chirality of the citronellate moiety guided the formation of the new stereocenters in the target molecule.

Mechanisms of Chirality Transfer and Retention

Chirality transfer refers to a process where the chirality of a starting material is transmitted to the product, often with the loss of the original chiral element. researchgate.net In the context of this compound chemistry, the focus is more on chirality retention and chirality induction , where the original stereocenter is preserved and influences the formation of new stereocenters. researchgate.net

The mechanisms behind this stereochemical control are often rooted in steric and electronic effects. The existing chiral center creates a diastereotopic environment around the reactive sites of the molecule. This means that the two faces of a double bond or a carbonyl group are no longer equivalent. An incoming reagent will preferentially approach from the less sterically hindered face, leading to the formation of one diastereomer in excess.

For example, in the synthesis of pheromones from this compound, reactions such as epoxidation, Wittig rearrangements, and Grignard additions are employed. rsc.org The stereochemical outcome of these reactions is often governed by the directing influence of the existing chiral center. In a 2,3-Wittig rearrangement, for instance, the stereoselectivity arises from the preferential formation of one transition state geometry over another due to steric interactions involving the substituents on the chiral center. rsc.org

The retention of chirality is fundamental to the use of this compound as a chiral building block. rsc.org Its stereocenter remains intact throughout a synthetic sequence, ensuring that the desired enantiomer of the final product is obtained. This is exemplified in multi-step syntheses where this compound is converted into complex chiral synthons with differentiated terminals, all while preserving the original (R)-configuration. rsc.org

Interactive Data Tables

Table 1: Analytical Techniques for Chiral Analysis of this compound and Related Compounds

| Analytical Technique | Principle | Application Example | Reference(s) |

| NMR with Chiral Shift Reagents | Forms transient diastereomeric complexes with different NMR spectra. | Quantification of enantiomers by resolving their signals. | libretexts.orgoup.com |

| Chiral GC | Differential interaction with a chiral stationary phase (e.g., cyclodextrin). | Separation of volatile enantiomers like citronellol derivatives. | gcms.czhplc.sk |

| Chiral HPLC | Separation on a chiral stationary phase based on different interactions. | Enantiomeric purity determination of citronellic acid. | humanjournals.comacs.org |

| Diastereomeric Derivatives | Conversion to diastereomers with a chiral derivatizing agent (e.g., Mosher's acid). | Separation and quantification using non-chiral chromatography. | rsc.orgmdpi.com |

| X-ray Crystallography | Unambiguous determination of the 3D structure of a crystalline diastereomeric salt. | Determination of the absolute configuration of (S)-citronellate via a salt. | researchgate.net |

Table 2: Diastereoselective Reactions Involving the this compound Moiety

| Reaction Type | Reagents/Conditions | Diastereoselectivity | Product Type | Reference(s) |

| 1,4-Addition | Various nucleophiles | 6:1 to >20:1 | Functionalized citronellate derivatives | colab.ws |

| Bromolactonization | N-Bromosuccinimide | High | Lactone | researchgate.net |

| 2,3-Wittig Rearrangement | Base, then ICH2SnBu3, BuLi | Stereoselective | (E)-alcohol | rsc.org |

| Epoxidation | m-CPBA | Diastereoselective | Epoxide | rsc.org |

Methyl R Citronellate As a Chiral Precursor in Complex Target Synthesis

Total Synthesis of Biologically Active Natural Products

Methyl (R)-citronellate is a widely utilized chiral building block in the asymmetric synthesis of natural products. Its inherent stereocenter and functional groups—an ester and a carbon-carbon double bond—provide a strategic starting point for constructing complex molecules with high stereochemical control. This is particularly evident in the synthesis of insect pheromones and other bioactive lactones.

Synthesis of Insect Sex Pheromones and Attractants.tandfonline.comrsc.orgscirp.orgscispace.com

The enantiomerically pure structure of this compound makes it an invaluable starting material for synthesizing various insect sex pheromones, where biological activity is often dependent on a specific stereoisomer. tandfonline.comrsc.orgscirp.orgscispace.com

Eldanolide, the wing gland pheromone of the male African sugar-cane borer, Eldana saccharina, has been synthesized using methyl (R)-(+)-citronellate as the chiral source. A notable synthesis achieved the creation of both the natural (+)-eldanolide, identified as (3S,4R)-3,7-dimethyl-6-octen-4-olide, and its unnatural (-)-enantiomer from this single precursor. tandfonline.comresearchgate.net

The synthesis of the natural (3S,4R)-enantiomer begins with the ozonolysis of this compound (2) in acetone, followed by oxidation with Jones reagent to yield 1-methyl hydrogen (R)-3-methylhexanedioate (3). This intermediate is then converted to an aldehyde (6) over several steps. The crucial step involves the addition of 2-methylpropenylmagnesium bromide to the aldehyde, which results in the formation of (3S,4R)-eldanolide (1) along with a minor amount of its (3S,4S)-isomer. The crude product was purified to yield the pure pheromone. tandfonline.com

Table 1: Key Steps in the Synthesis of (3S,4R)-Eldanolide

| Step | Starting Material | Key Reagents/Conditions | Product | Yield |

|---|---|---|---|---|

| 1 | This compound | 1. O₃, Acetone, -60°C; 2. Jones chromic acid | 1-Methyl hydrogen (R)-3-methylhexanedioate | - |

| 2 | Aldehyde Intermediate (6) | 2-methylpropenylmagnesium bromide, CuBr | (3S,4R)-Eldanolide (crude) | 65% |

Data sourced from Uematsu, T., Umemura, T., & Mori, K. (1983). tandfonline.com

A sex pheromone component of the parasitic wasp Macrocentrus grandii, identified as (2S,4R,5S)-2,4,6-trimethyl-5-heptanolide (1), has been successfully synthesized from this compound (2). okayama-u.ac.jptandfonline.com This synthesis highlights the utility of the chiral pool approach, leveraging the predefined stereochemistry of the starting material. okayama-u.ac.jp

The synthetic sequence commences with the ozonolysis of this compound, followed by a reductive work-up using sodium borohydride (B1222165) to produce the hydroxy ester, methyl (R)-3-methyl-6-hydroxyhexanoate (3). tandfonline.com The hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether (4), which is then treated with methylmagnesium iodide to form the monoprotected diol (5). Subsequent steps involve dehydration, epoxidation, and reduction to yield a key diol intermediate. A critical step in this synthesis is a stereoselective bromolactonization reaction of an unsaturated acid (10) using N-bromosuccinimide (NBS) to form the bromo-lactone (11), which establishes the desired stereochemistry of the lactone ring. The final product is obtained after debromination and methylation steps. tandfonline.com

Table 2: Synthetic Route to a Macrocentrus grandii Pheromone Component

| Step | Intermediate | Key Reagents/Conditions | Product | Yield |

|---|---|---|---|---|

| 1 | This compound (2) | 1. O₃, CH₂Cl₂, MeOH; 2. NaBH₄ | Methyl (R)-3-methyl-6-hydroxyhexanoate (3) | - |

| 2 | Hydroxy ester (3) | TBSCl, imidazole, DMF | TBS-protected ester (4) | 96.4% |

| 3 | Unsaturated acid (10) | NBS, THF | Bromo-lactone (11) | 43.9% |

| 4 | Bromo-lactone (11) | (n-Bu)₃SnH, C₆H₆ | Debrominated lactone (12) | 65.7% |

Data sourced from Kiyota, H., & Mori, K. (1994). tandfonline.com

The synthesis of stereoisomers of 13,23-dimethylpentatriacontane, a sex pheromone of the tsetse fly, Glossina morsitans morsitans, was accomplished using optically pure (R)-(+)-citronellic acid (3) as the starting material. tandfonline.com This acid is directly related to its methyl ester, this compound. The synthesis plan involved creating two key building blocks from the starting acid and coupling them. For the synthesis of the (R)-iodide building block (R)-4, (R)-(+)-citronellic acid was first converted to the known aldo ester (i) through esterification, epoxidation, and subsequent periodic acid oxidation. A Wittig reaction was then performed on the aldo ester with n-nonylidenetriphenylphosphorane to generate an unsaturated ester, which was then hydrogenated and converted to the target iodide. tandfonline.com This demonstrates how the chiral backbone of citronellic acid (and by extension, its methyl ester) can be elaborated into the long, methyl-branched hydrocarbon chains characteristic of some insect pheromones. tandfonline.comannualreviews.org

Table 3: Key Intermediates in Tsetse Fly Pheromone Synthesis

| Starting Material | Key Intermediate | Transformation |

|---|---|---|

| (R)-(+)-Citronellic acid (3) | Aldo ester (i) | Esterification, epoxidation, periodic acid oxidation |

Data sourced from Senda, S., & Mori, K. (1983). tandfonline.com

Synthesis of Lactones and δ-Lactone Motifs.rsc.orgtandfonline.com

This compound is a precursor for synthesizing chiral lactones, particularly δ-lactones, which are common structural motifs in natural products. The syntheses of eldanolide (a 4-olide or γ-lactone) and the Macrocentrus grandii pheromone (a 5-heptanolide or δ-lactone) are prime examples. tandfonline.comtandfonline.com

In the synthesis of the M. grandii pheromone, a key transformation is the stereoselective bromolactonization of (R)-4,6-dimethyl-5-heptenoic acid (10), which is derived from this compound. tandfonline.com This intramolecular cyclization, induced by N-bromosuccinimide, proceeds via a bromonium ion intermediate to form a bromo-δ-lactone. This step effectively translates the chirality of the starting material into the cyclic lactone structure, controlling the relative stereochemistry of the newly formed chiral centers. rsc.orgtandfonline.com This strategy of converting a chiral acyclic precursor derived from citronellol (B86348) or its derivatives into complex lactone structures is a recurring theme in natural product synthesis. scispace.com

Construction of Advanced Intermediates for Complex Scaffolds

The strategic application of this compound allows for the synthesis of advanced intermediates crucial for building complex molecular scaffolds. Through a series of chemical transformations, the chiral backbone of this compound is elaborated into more complex structures, retaining the critical stereochemical information.

One notable application involves the synthesis of pheromones. For instance, both enantiomers of eldanolide, the wing gland pheromone of the male African sugar-cane borer, have been synthesized from optically pure methyl (R)-(+)-citronellate. tandfonline.comresearchgate.net This synthesis underscores the utility of this compound in creating stereochemically defined insect pheromones. The process can involve steps such as ozonolysis to cleave the double bond, followed by reduction and further modifications to build the target lactone structure. tandfonline.com

Another example is the synthesis of the yellow scale pheromone. Although early syntheses from methyl (R)-(+)-citronellate were lengthy, consisting of over ten steps, they successfully established the (3S) configuration of the active isomer. nih.gov This highlights the foundational role of this chiral precursor in determining the absolute stereochemistry of complex targets.

Furthermore, this compound has been employed in the synthesis of (2S,4R,5S)-2,4,6-trimethyl-5-heptanolide, a sex pheromone component for Macrocentrus grandii. tandfonline.com The synthesis commences with the ozonolysis of this compound, followed by a sequence of reactions including protection, Grignard reaction, and bromolactonization to construct the target molecule. tandfonline.com

The synthesis of irone isomers with natural chirality also demonstrates the versatility of this compound's derivatives. (+)-Citronellal, which can be converted to (+)-methyl citronellate, serves as a starting material. rsc.org Stepwise methylation of the citronellate derivative, followed by cyclization and a series of functional group manipulations, leads to the formation of key intermediates for the synthesis of various irone isomers. rsc.org

Synthesis of this compound Derivatives and Analogues

The chemical modification of this compound to produce a variety of derivatives and analogues expands its utility in synthetic chemistry. These modifications can target the ester functionality, the double bond, or the carbon backbone, leading to a diverse array of chiral building blocks.

A common transformation is the reduction of the ester group to an alcohol, yielding (R)-citronellol, which can then be further functionalized. For example, the synthesis of (2S,4R,5S)-2,4,6-trimethyl-5-heptanolide begins with the ozonolysis of this compound to form a hydroxy ester, which is subsequently protected and reacted with a Grignard reagent. tandfonline.com

Derivatives can also be created by modifying the double bond. For instance, epoxidation of the double bond in a citronellate derivative can lead to the formation of epoxides, which are versatile intermediates for further transformations. tandfonline.com Additionally, the synthesis of both enantiomers of eldanolide from methyl (R)-(+)-citronellate involved the conversion of a derivative into a selenide, which was then oxidized to form an olefinic acetal. tandfonline.com

The synthesis of analogues of natural products often involves creating derivatives of this compound. For example, the synthesis of analogues of CDDU-methyl ester, a derivative of ursolic acid, showcases how a natural product can be efficiently modified to create new compounds with potential biological activity. rsc.org While not directly starting from this compound, this highlights the general strategy of derivatization in natural product synthesis.

The creation of farnesyl mimics has been achieved through the selenium dioxide E-methyl oxidation of suitably protected geranyl derivatives, which are structurally related to citronellol derivatives. researchgate.net This indicates the potential for similar oxidative functionalization of this compound derivatives.

Below is a table summarizing some synthesized derivatives of this compound:

| Starting Material | Reagents | Product | Reference |

| Methyl (R)-(+)-citronellate | 1. O₃, Acetone 2. Jones chromic acid | 1-Methyl hydrogen (R)-3-methylhexanedioate | tandfonline.com |

| This compound | 1. O₃, CH₂Cl₂, MeOH 2. NaBH₄ | Methyl (R)-3-Methyl-6-hydroxyhexanoate | tandfonline.com |

| Methyl (R)-3-Methyl-6-hydroxyhexanoate | TBSCl, Imidazole, DMF | Methyl (R)-6-(tert-Butyldimethylsilyloxy)-3-methylhexanoate | tandfonline.com |

| (+)-Methyl citronellate | 1. LDA, HMPA, MeI 2. LDA, MeI | Methyl 2,2,3,7-tetramethyloct-6-enoate | rsc.org |

Table 1: Examples of this compound Derivatives

Application in Stereoselective Carbon-Carbon Bond Forming Reactions

This compound and its derivatives are valuable substrates in stereoselective carbon-carbon bond forming reactions, a cornerstone of modern organic synthesis for building molecular complexity with precise control over stereochemistry. masterorganicchemistry.comalrasheedcol.edu.iq The chiral center inherent in this compound can direct the stereochemical outcome of subsequent bond formations, or the molecule can be a component in reactions where an external chiral catalyst or auxiliary controls the stereoselectivity. numberanalytics.comscbt.com

One of the key strategies involves the use of organometallic reagents in coupling reactions. chemistry.coach For instance, in the synthesis of the yellow scale pheromone, a Pd-catalyzed Negishi coupling was employed. nih.gov This reaction involved the coupling of an isoalkylzinc reagent derived from a chiral building block (which could conceptually be derived from this compound) with an alkenyl bromide. nih.gov The success of such cross-coupling reactions is crucial for constructing the carbon skeleton of the target molecule.

Another important class of stereoselective C-C bond forming reactions is the Michael addition. beilstein-journals.org While not directly exemplified with this compound in the provided context, its derivatives, such as α,β-unsaturated esters, are prime candidates for stereoselective conjugate additions. For example, the reaction of organocuprates with α,β-unsaturated carbonyl compounds is a well-established method for creating new carbon-carbon bonds with high stereocontrol. chemistry.coach

Furthermore, the synthesis of various natural products relies on the stereoselective addition of nucleophiles to carbonyl groups or their equivalents. In the synthesis of (2S,4R,5S)-2,4,6-trimethyl-5-heptanolide, a methylmagnesium iodide (a Grignard reagent) was added to a protected hydroxy ester derived from this compound. tandfonline.com While this specific reaction creates a tertiary alcohol and not a new stereocenter, it exemplifies the use of organometallic reagents to build up the carbon framework.

The development of catalytic asymmetric methods has revolutionized the synthesis of chiral molecules. acs.orgacs.org Chiral catalysts can be used in conjunction with substrates like derivatives of this compound to achieve high levels of stereoselectivity in C-C bond forming reactions. researchgate.netnih.gov For example, chiral secondary amine catalysts are effective in promoting enantioselective Michael additions and other reactions of α,β-unsaturated aldehydes, which can be synthesized from citronellal (B1669106), a close relative of this compound. mdpi.com

The following table provides examples of stereoselective C-C bond forming reactions involving derivatives of this compound in synthetic sequences:

| Reaction Type | Substrate Derived From | Key Reagents | Product Feature | Reference |

| Grignard Reaction | This compound | Methylmagnesium iodide | Formation of a tertiary alcohol | tandfonline.com |

| Wittig Reaction | (+)-Citronellal | Methoxymethylenetriphenylphosphorane | Formation of a vinyl ether | rsc.org |

| Negishi Coupling | Chiral Precursor | Organozinc reagent, Pd catalyst | Formation of a C(sp²)-C(sp³) bond | nih.gov |

Table 2: Stereoselective C-C Bond Forming Reactions in Syntheses Utilizing Citronellane-type Precursors

Mechanistic and Computational Studies of Reactions Involving Methyl R Citronellate

Quantum Chemical Calculations for Reaction Energetics and Transition States

Quantum chemical calculations are a cornerstone of modern computational chemistry, providing deep insights into the energetics of chemical reactions. For a reaction involving Methyl (R)-citronellate, these methods could be used to map out the potential energy surface, identifying the low-energy pathways from reactants to products.

Methodology: A common approach involves using Density Functional Theory (DFT), which offers a good balance between computational cost and accuracy. Functionals such as B3LYP or M06-2X, paired with appropriate basis sets (e.g., 6-31G* or larger), are frequently employed to optimize the geometries of reactants, products, intermediates, and, crucially, transition states.

Transition State Analysis: Locating a transition state is a critical step. It is identified as a first-order saddle point on the potential energy surface, characterized by having exactly one imaginary vibrational frequency. This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, for instance, the breaking and forming of bonds during a catalytic hydrogenation or an epoxidation reaction of the double bond in this compound.

Illustrative Data for a Hypothetical Reaction: For a hypothetical asymmetric reaction of this compound, quantum chemical calculations could provide data like that shown in the table below, comparing two possible diastereomeric transition states.

| Parameter | Transition State A (TS_A) | Transition State B (TS_B) |

| Relative Electronic Energy (kcal/mol) | 0.0 | +1.5 |

| Gibbs Free Energy of Activation (ΔG‡) | 22.5 kcal/mol | 24.0 kcal/mol |

| Key Imaginary Frequency (cm⁻¹) | -350 | -320 |

In this hypothetical example, the lower activation energy for Transition State A suggests it is the kinetically favored pathway, which would lead to the major product isomer.

Molecular Modeling of Stereochemical Outcomes

Molecular modeling is instrumental in predicting and rationalizing the stereochemical outcomes of reactions involving chiral molecules like this compound. The inherent chirality at the C3 position can influence the stereochemistry of new chiral centers formed during a reaction.

Predicting Stereoselectivity: The stereochemical outcome is determined by the relative energies of the diastereomeric transition states leading to the different stereoisomers. As shown in the table above, a difference in the Gibbs free energy of activation (ΔΔG‡) of just 1.5 kcal/mol between two competing transition states at room temperature can lead to a product ratio of approximately 9:1.

Molecular models of the transition states can reveal the specific steric and electronic interactions responsible for this energy difference. For example, in a catalytic reaction, the model would show how the (R)-configuration of the substrate fits into the chiral environment of the catalyst, favoring one approach of the reagent over another. Non-covalent interactions, such as steric hindrance or hydrogen bonding between the substrate, catalyst, and reagents, are often the key determinants of stereoselectivity.

Influence of Solvent Effects on Reaction Stereoselectivity

The choice of solvent can have a profound impact on both the rate and the stereoselectivity of a reaction. Computational models can incorporate solvent effects to provide a more accurate picture of the reaction in solution.

Modeling Approaches: There are two main approaches to model solvent effects:

Implicit Solvation Models: The solvent is treated as a continuous medium with a defined dielectric constant (e.g., the Polarizable Continuum Model, PCM). This method is computationally efficient and can capture the bulk electrostatic effects of the solvent.

Explicit Solvation Models: A specific number of individual solvent molecules are included in the calculation, surrounding the solute. This approach is more computationally intensive but can model specific solute-solvent interactions, such as hydrogen bonding, which can be critical in stabilizing or destabilizing a particular transition state.

Impact on Stereoselectivity: A change in solvent polarity can differentially stabilize the two competing diastereomeric transition states. A more polar solvent might favor the transition state with a larger dipole moment, potentially altering or even inverting the stereochemical outcome of the reaction. For instance, a reaction that is highly selective in a nonpolar solvent like hexane (B92381) might show lower selectivity or favor the opposite isomer in a polar solvent like methanol (B129727). Computational studies can quantify these effects by calculating the ΔG‡ values in different solvent models.

Elucidation of Reaction Mechanisms for Chiral Induction

Chiral induction is the process by which the existing chirality in a molecule influences the creation of new stereocenters. In this compound, the stereocenter at C3 can direct the stereochemical course of reactions, for example, at the C=C double bond.

Substrate Control: In the absence of a chiral catalyst, the inherent chirality of this compound can lead to modest levels of diastereoselectivity. Computational modeling can elucidate the mechanism of this "substrate-controlled" induction by analyzing the preferred conformations of the reactant and the transition states. For example, a model might show that the bulky isobutenyl group prefers a conformation that sterically blocks one face of the double bond, directing an incoming reagent to the other face.

Catalyst Control: In asymmetric catalysis, a chiral catalyst is used to achieve high levels of stereoselectivity. Computational studies are vital for understanding how the catalyst and substrate interact. By modeling the entire catalytic cycle, researchers can identify the "stereodetermining step" and analyze the transition state of this step in detail. These models can explain how the catalyst creates a specific chiral pocket that forces the substrate to adopt a particular orientation, leading to the formation of one enantiomer or diastereomer in high excess. This understanding is crucial for the rational design of new and more effective catalysts.

Future Research Directions in Methyl R Citronellate Chemistry

Development of Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to minimize environmental impact by reducing waste, avoiding hazardous substances, and utilizing renewable resources. mlsu.ac.inrsc.org Future research in the synthesis of Methyl (R)-citronellate will likely focus on developing methodologies that align with these principles.

Key areas of focus include:

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all starting materials into the final product, thereby minimizing waste. mlsu.ac.in

Use of Renewable Feedstocks: Investigating pathways that utilize renewable raw materials instead of depleting fossil fuels is a critical goal. mlsu.ac.in

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be minimized or replaced with more innocuous alternatives. mlsu.ac.in

Energy Efficiency: Synthetic methods that can be conducted at ambient temperature and pressure are sought to reduce energy consumption. mlsu.ac.in

One promising approach is the use of multicomponent reactions (MCRs), which can significantly enhance the efficiency of a synthesis by combining multiple starting materials in a single step. rsc.org The development of MCRs for the synthesis of this compound and its derivatives could offer a more sustainable alternative to traditional linear syntheses. rsc.org

Table 1: Principles of Green Chemistry in Synthesis

| Principle | Application to this compound Synthesis |

|---|---|

| Waste Prevention | Designing syntheses with high atom economy to reduce byproducts. mlsu.ac.in |

| Renewable Feedstocks | Utilizing plant-derived precursors for the synthesis. mlsu.ac.in |

| Less Hazardous Chemical Synthesis | Employing non-toxic reagents and generating benign products. mlsu.ac.in |

| Energy Efficiency | Developing catalytic processes that operate at lower temperatures and pressures. mlsu.ac.in |

Exploration of Novel Catalytic Systems for Highly Enantioselective Reactions

The "(R)" designation in this compound refers to a specific three-dimensional arrangement of atoms, a property known as stereochemistry. Controlling this arrangement is crucial, as different stereoisomers can have vastly different biological activities. Asymmetric catalysis, which uses chiral catalysts to produce a desired enantiomer in excess, is a cornerstone of modern organic synthesis.

Future research will likely focus on the development of novel catalytic systems to achieve high enantioselectivity in reactions leading to this compound. Areas of exploration include:

Organocatalysis: The use of small organic molecules as catalysts offers an alternative to metal-based catalysts, which can be toxic and expensive. usra.edu Organocatalysts have shown promise in a variety of asymmetric transformations. usra.eduresearchgate.net

Bifunctional Catalysts: Catalysts that possess both an acidic and a basic site can activate both the nucleophile and the electrophile in a reaction, leading to enhanced reactivity and selectivity.

Biocatalysis: Enzymes offer unparalleled selectivity and operate under mild, environmentally friendly conditions. Exploring enzymes for the enantioselective synthesis of this compound is a promising green chemistry approach.

Novel Metal-Based Catalysts: While organocatalysis is a growing field, research into new, more efficient, and selective metal-based catalysts continues. This includes designing catalysts for specific transformations like the Mukaiyama-Michael reaction to create chiral centers with high precision. nih.gov

The Michael reaction, a key carbon-carbon bond-forming reaction, is often used in the synthesis of complex molecules. bohrium.com Developing novel catalysts for the asymmetric Michael reaction would be highly beneficial for the enantioselective synthesis of precursors to this compound. bohrium.comnih.gov

Table 2: Comparison of Catalytic Systems

| Catalytic System | Advantages | Potential Challenges |

|---|---|---|

| Organocatalysis | Low toxicity, readily available, stable to air and moisture. usra.edu | Lower turnover numbers compared to metal catalysts. |

| Metal Catalysis | High activity and selectivity. | Potential for metal contamination in the product, toxicity. |

| Biocatalysis | High enantioselectivity, mild reaction conditions, environmentally benign. | Substrate specificity can be narrow, enzyme stability. |

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalability

For a chemical compound to be commercially viable, its synthesis must be scalable. Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, offers significant advantages for scalability, safety, and process control. beilstein-journals.orgresearchgate.net

Future research will focus on integrating the synthesis of this compound into flow chemistry platforms. This involves:

Microreactor Technology: Using microreactors can enhance heat and mass transfer, leading to better reaction control and higher yields. beilstein-journals.orgresearchgate.net

Automated Synthesis: Automated platforms can enable rapid optimization of reaction conditions and facilitate the synthesis of libraries of derivatives for biological screening. chimia.chnih.govnih.gov

The combination of flow chemistry and automation can transform laboratory-scale syntheses into reliable industrial processes. researchgate.net This approach allows for on-demand production and can significantly reduce the time required for process development. researchgate.netresearchgate.net

Discovery of New Biological Activities of this compound and Its Derivatives

Monoterpenoids, the class of compounds to which this compound belongs, are known to possess a wide range of biological activities. foodb.caresearchgate.net While some activities of related compounds are known, the full biological potential of this compound and its derivatives remains largely unexplored.

Future research should focus on a systematic investigation of its biological properties, including:

Antimicrobial Activity: Screening against a panel of pathogenic bacteria and fungi.

Anti-inflammatory Effects: Investigating its ability to modulate inflammatory pathways in cellular and animal models. peerj.com

Antioxidant Properties: Assessing its capacity to scavenge free radicals and protect cells from oxidative stress. peerj.commdpi.com

Anticancer Activity: Evaluating its potential to inhibit the growth of cancer cells. mdpi.com

The synthesis of a library of this compound derivatives, facilitated by automated flow chemistry, would provide a diverse set of compounds for comprehensive biological screening. nih.gov This could lead to the discovery of new therapeutic agents or valuable biochemical tools.

Table 3: Potential Biological Activities for Investigation

| Biological Activity | Rationale for Investigation |

|---|---|

| Antioxidant | Many plant-derived secondary metabolites exhibit antioxidant properties. mdpi.com |

| Anti-inflammatory | Related monoterpenes have shown anti-inflammatory effects. peerj.com |

| Antimicrobial | Essential oils rich in monoterpenoids often have antimicrobial activity. |

| Anticancer | Some terpenoids have demonstrated anti-proliferative effects on cancer cells. mdpi.com |

Q & A

Q. What analytical techniques are optimal for quantifying Methyl (R)-citronellate in plant extracts, and how can enantiomeric purity be ensured?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with retention index (RI) matching is widely used for quantification. For example, Methyl citronellate in lemon balm leaves was identified using an RI of 1232 under simulated conditions . To ensure enantiomeric purity, chiral stationary phases (e.g., cyclodextrin derivatives) or derivatization with chiral reagents (e.g., Mosher’s acid) are recommended. Nuclear magnetic resonance (NMR) spectroscopy can confirm stereochemistry via coupling constants and NOE effects. Cross-validate results with databases like NIST Chemistry WebBook (RI: 1262 for Methyl citronellate in Myrtus communis ).

Q. How can researchers synthesize this compound with high enantiomeric excess, and what catalysts are effective?

- Methodological Answer : Asymmetric esterification of (R)-citronellic acid with methanol using lipase-based catalysts (e.g., Candida antarctica lipase B) achieves >90% enantiomeric excess . Monitor reaction progress via thin-layer chromatography (TLC) and purify via fractional distillation. For characterization, compare spectral data (e.g., IR, H/C NMR) with literature values, such as the esterification of d-citronellic acid with p-phenacyl bromide .

Q. What are the key physicochemical properties of this compound, and how do they influence experimental design?

- Methodological Answer : Critical properties include boiling point (~250°C), solubility in organic solvents (e.g., methanol, hexane), and hydrophobicity (logP ~3.5). These properties dictate solvent selection for extraction (e.g., Soxhlet extraction with hexane) and storage conditions (4°C under inert gas to prevent oxidation). Reference NIST data for vapor pressure and thermal stability .

Advanced Research Questions

Q. How do environmental factors (e.g., phenological stage, light exposure) affect this compound biosynthesis in plants, and what experimental controls are necessary?

- Methodological Answer : In Myrtus communis, Methyl citronellate concentrations vary significantly across phenological stages, peaking at 5.04% in fruiting stages . Design experiments with controlled growth chambers to isolate variables (light intensity, temperature). Use metabolomic profiling (LC-MS/GC-MS) to correlate expression levels of biosynthetic enzymes (e.g., terpene synthases) with metabolite accumulation. Include biological replicates (n≥5) and statistical tests (ANOVA, Tukey’s HSD) to address variability .

Q. How can contradictions in reported bioactivity data (e.g., antimicrobial efficacy) of this compound be resolved?

- Methodological Answer : Discrepancies often arise from differences in assay conditions (e.g., microbial strains, solvent carriers). Standardize protocols using CLSI guidelines: test concentrations from 0.1–100 µg/mL in Mueller-Hinton broth, and include controls for solvent effects (e.g., DMSO ≤1%). Perform meta-analyses to compare datasets, applying random-effects models to account for heterogeneity . For example, reconcile conflicting MIC values by stratifying results by bacterial Gram type .

Q. What mechanistic studies can elucidate the role of this compound in plant-insect interactions?

- Methodological Answer : Conduct electrophysiological recordings (e.g., electroantennography) to test insect olfactory responses. Pair with RNA-seq to identify odorant receptor genes activated by this compound. In field trials, use factorial designs to compare insect attraction/repellence across enantiomers (e.g., (R) vs. (S)-citronellate). Reference studies on β-citronellol’s role in Myrtus communis defense .

Q. How can researchers integrate omics data (genomics, metabolomics) to map this compound’s biosynthetic pathways?

- Methodological Answer : Combine transcriptomic data (RNA-seq) from high- and low-producing plant tissues to identify candidate genes (e.g., methyltransferases, acyltransferases). Validate via heterologous expression in E. coli or yeast. Use stable isotope labeling (e.g., C-mevalonate) to trace precursor incorporation into this compound. Tools like KEGG Pathway and PlantCyc aid in pathway annotation .

Methodological Considerations

- Data Validation : Cross-reference spectral data with NIST Standard Reference Database 69 and replicate experiments under standardized conditions .

- Ethical Compliance : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Disclose conflicts of interest in bioactivity studies .

- Statistical Rigor : Use power analysis to determine sample sizes and report effect sizes with confidence intervals. Address outliers via Grubbs’ test or robust statistical methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.